molecular formula C13H13NO4 B1442496 4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid CAS No. 1351771-19-1

4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid

Cat. No. B1442496
CAS RN: 1351771-19-1
M. Wt: 247.25 g/mol
InChI Key: KLQDQWOSCXCZDM-UHFFFAOYSA-N
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Description

“4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .


Synthesis Analysis

There are various synthesis protocols reported in the literature for the construction of quinoline scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives . For example, the synthesis of 2-methylquinoline has been reported .

Scientific Research Applications

Photolabile Protecting Groups

A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This group shows greater efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications due to its increased solubility and low fluorescence, making it a valuable tool for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis of Oxazolines

Bandgar and Pandit (2003) demonstrated the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions. This process yields 2-oxazolines at room temperature, showcasing an efficient method for producing these compounds (Bandgar & Pandit, 2003).

Enzymatic Synthesis of Tetrahydroisoquinoline Carboxylic Acids

Paál et al. (2008) accomplished the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. This method involves enantioselective hydrolysis and provides a pathway for producing these compounds with high enantiopurity and yield (Paál et al., 2008).

Antihypoxic Activity Studies

Ukrainets, Mospanova, and Davidenko (2014) explored the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to identify new substances with antihypoxic action. Their study revealed several compounds with significant antihypoxic effects, marking a step forward in the search for potential therapeutic agents (Ukrainets, Mospanova, & Davidenko, 2014).

Friedländer Synthesis of Quinoline Derivatives

Ding-qiao (2005) reported the synthesis of 6,7-dimethoxy-3-methylquinoline-2-carboxylic acid via Friedländer reaction, demonstrating an efficient and high-yield method for producing this compound from natural product-derived veratraldehyde. This synthesis contributes to the broader application of quinoline derivatives in chemical research (Ding-qiao, 2005).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . Therefore, the future directions could involve further exploration of the synthesis protocols and the biological and pharmaceutical activities of quinoline derivatives .

properties

IUPAC Name

4,6-dimethoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7-4-8(17-2)5-9-11(18-3)6-10(13(15)16)14-12(7)9/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQDQWOSCXCZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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